Cas no 2104763-83-7 (1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S)-)

1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S)- structure
2104763-83-7 structure
商品名:1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S)-
CAS番号:2104763-83-7
MF:C7H10N2OS
メガワット:170.232100009918
CID:5949035
PubChem ID:96631566

1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S)- 化学的及び物理的性質

名前と識別子

    • 1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S)-
    • EN300-798624
    • (2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
    • 2104763-83-7
    • インチ: 1S/C7H10N2OS/c1-4(8)6(10)7-5(2)9-3-11-7/h3-4H,8H2,1-2H3/t4-/m0/s1
    • InChIKey: SGPUTTCUGVIRRR-BYPYZUCNSA-N
    • ほほえんだ: C(C1SC=NC=1C)(=O)[C@@H](N)C

計算された属性

  • せいみつぶんしりょう: 170.05138412g/mol
  • どういたいしつりょう: 170.05138412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 84.2Ų

じっけんとくせい

  • 密度みつど: 1.211±0.06 g/cm3(Predicted)
  • ふってん: 298.9±30.0 °C(Predicted)
  • 酸性度係数(pKa): 6.98±0.29(Predicted)

1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-798624-0.25g
(2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
2104763-83-7 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-798624-10.0g
(2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
2104763-83-7 95%
10.0g
$4236.0 2024-05-21
Enamine
EN300-798624-2.5g
(2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
2104763-83-7 95%
2.5g
$1931.0 2024-05-21
Enamine
EN300-798624-1.0g
(2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
2104763-83-7 95%
1.0g
$986.0 2024-05-21
Enamine
EN300-798624-5.0g
(2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
2104763-83-7 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-798624-0.05g
(2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
2104763-83-7 95%
0.05g
$827.0 2024-05-21
Enamine
EN300-798624-0.5g
(2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
2104763-83-7 95%
0.5g
$946.0 2024-05-21
Enamine
EN300-798624-0.1g
(2S)-2-amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-one
2104763-83-7 95%
0.1g
$867.0 2024-05-21

1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S)- 関連文献

1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S)-に関する追加情報

Introduction to 1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S) and Its CAS No. 2104763-83-7

The compound 1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S), identified by the CAS number 2104763-83-7, represents a significant advancement in the field of medicinal chemistry and pharmacology. This chiral thiazole derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a stereogenic center at the (2S) position enhances its specificity and interaction with biological targets, making it a promising candidate for further investigation.

Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-methyl-5-thiazolyl moiety into the 1-propanone backbone introduces additional functional groups that can modulate reactivity and binding affinity. This structural motif has been extensively studied in the development of novel drug candidates, particularly in addressing challenges associated with drug resistance and metabolic pathways.

Recent research has highlighted the importance of stereoselective compounds in medicinal chemistry. The (2S) configuration of this compound is particularly noteworthy, as it can influence both the pharmacokinetic and pharmacodynamic properties of the molecule. Studies have demonstrated that enantiomers can exhibit vastly different biological activities, underscoring the need for precise stereochemical control in drug design. The synthesis of this compound involves sophisticated organic transformations that ensure high enantioselectivity, a critical factor in developing effective therapeutics.

In the context of contemporary pharmaceutical research, compounds like 1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S) are being explored for their potential in targeting complex diseases such as cancer and neurodegenerative disorders. The thiazole ring is known to interact with various biological pathways, including those involving protein-protein interactions and enzyme inhibition. Preliminary studies suggest that this derivative may disrupt key signaling cascades implicated in disease progression, offering a novel mechanism of action.

The chemical properties of CAS No. 2104763-83-7 make it an intriguing subject for further investigation. Its solubility profile, thermal stability, and reactivity under different conditions are being carefully examined to optimize its formulation and delivery systems. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to elucidate its molecular structure and dynamics. These analytical methods provide valuable insights into how the compound behaves in vitro and in vivo, aiding in the design of more effective drug formulations.

One of the most exciting aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and selectivity. This approach has been successfully applied in other areas of medicinal chemistry, leading to the discovery of several FDA-approved drugs with distinct mechanisms of action.

The synthesis of 1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S) requires meticulous attention to detail to ensure high yield and purity. Catalytic asymmetric methods have been particularly useful in achieving high enantiomeric excesses without compromising scalability. These techniques align with the growing emphasis on green chemistry principles, which prioritize sustainable and efficient synthetic routes.

As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development of novel derivatives based on this core structure. Such partnerships can leverage computational modeling and high-throughput screening to identify promising analogs with enhanced therapeutic profiles. The integration of artificial intelligence (AI) into drug discovery workflows is also facilitating faster identification of bioactive compounds.

The regulatory landscape for new drug candidates continues to evolve, with increasing emphasis on safety and efficacy data before clinical translation. Compounds like CAS No. 2104763-83-7 must undergo rigorous preclinical testing to demonstrate their potential benefits while minimizing risks. This includes assessments for toxicity, pharmacokinetics, and interaction with other drugs.

In conclusion,1-Propanone, 2-amino-1-(4-methyl-5-thiazolyl)-, (2S) represents a significant contribution to modern medicinal chemistry. Its unique structural features and stereochemical configuration make it a compelling candidate for further exploration in therapeutic development. As research advances,this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.

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